4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)-
CAS No.: 49579-50-2
Cat. No.: VC20422366
Molecular Formula: C15H10FN3O2S
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49579-50-2 |
---|---|
Molecular Formula | C15H10FN3O2S |
Molecular Weight | 315.3 g/mol |
IUPAC Name | 6-fluoro-2-methyl-3-(4-nitrophenyl)quinazoline-4-thione |
Standard InChI | InChI=1S/C15H10FN3O2S/c1-9-17-14-7-2-10(16)8-13(14)15(22)18(9)11-3-5-12(6-4-11)19(20)21/h2-8H,1H3 |
Standard InChI Key | DQIOKFNGYHZSBD-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C(C=C2)F)C(=S)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Chemical Profile of 4(3H)-Quinazolinethione, 6-Fluoro-2-Methyl-3-(4-Nitrophenyl)-
Molecular Architecture
The compound features a quinazoline core substituted at positions 2, 3, and 6. Key structural elements include:
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6-Fluoro group: Enhances lipophilicity and bioavailability, common in antimicrobial and anticancer agents .
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2-Methyl group: Influences steric and electronic properties, potentially modulating receptor interactions.
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3-(4-Nitrophenyl) moiety: Introduces electron-withdrawing effects, often linked to antimicrobial and antiparasitic activity .
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4(3H)-Thione group: Replaces the traditional carbonyl oxygen with sulfur, altering hydrogen-bonding capacity and reactivity .
The molecular formula is , with a molecular weight of 344.34 g/mol. Computational studies suggest a planar quinazoline ring system, with the 4-nitrophenyl group adopting a perpendicular orientation to minimize steric hindrance .
Synthetic Methodologies
Key Routes to Quinazolinethiones
Synthesis typically involves cyclization of thiosemicarbazides or thioamide precursors. For 6-fluoro-2-methyl-3-(4-nitrophenyl)-4(3H)-quinazolinethione, a plausible pathway includes:
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Formation of the Quinazoline Core:
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Thione Incorporation:
Table 1: Comparative Synthesis Routes for Related Quinazolinethiones
Precursor | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
2-Mercaptoanthranilic acid | POCl, reflux, 6h | 78 | |
4-Nitrophenylthiourea | NaOH, ethanol, 80°C, 4h | 65 | |
6-Fluoroquinazolinone | Lawesson’s reagent, toluene | 72 |
Pharmacological Activities
Compound | Cell Line (IC, μM) | Mechanism |
---|---|---|
2-Mercapto-4(3H)-quinazolinone | HCT116 (1.2) | Tubulin polymerization |
6-Fluoro-2-methyl derivative | MCF7 (3.8) | EGFR inhibition |
Antimicrobial and Antiparasitic Effects
The 4-nitrophenyl group enhances activity against Mycobacterium tuberculosis (MIC: 2.5 μg/mL) and Plasmodium falciparum (IC: 0.8 μM) .
Challenges and Future Directions
Optimization Challenges
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Synthetic Yield: Current routes yield ≤75%, necessitating catalyst optimization (e.g., transition metal catalysis) .
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Solubility: The nitro group reduces aqueous solubility; prodrug strategies or nanoformulations may address this .
Emerging Applications
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